molecular formula C22H17N3OS B2389764 3-[(2E)-2-{[(4-methylphenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile CAS No. 343372-53-2

3-[(2E)-2-{[(4-methylphenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile

Cat. No.: B2389764
CAS No.: 343372-53-2
M. Wt: 371.46
InChI Key: JGTNDQBOOKBRPM-BRJLIKDPSA-N
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Description

3-[(2E)-2-{[(4-methylphenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile is a synthetic organic compound with a complex structure It is characterized by the presence of a thiophene ring substituted with phenyl and nitrile groups, along with an iminoethyl group linked to a 4-methylphenylmethoxy moiety

Preparation Methods

The synthesis of 3-[(2E)-2-{[(4-methylphenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile involves multiple steps, typically starting with the preparation of the thiophene ring system. The synthetic route may include the following steps:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenyl and nitrile groups: These groups can be introduced through substitution reactions using suitable reagents.

    Attachment of the iminoethyl group: This step involves the reaction of the thiophene derivative with an imino compound, such as an oxime, under specific conditions.

    Final modification: The 4-methylphenylmethoxy moiety is introduced through etherification reactions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-[(2E)-2-{[(4-methylphenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring or the iminoethyl group are replaced by other groups using appropriate reagents.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments under acidic or basic conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

3-[(2E)-2-{[(4-methylphenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-{[(4-methylphenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Similar compounds to 3-[(2E)-2-{[(4-methylphenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile include:

    Thiophene derivatives: Compounds with similar thiophene ring structures but different substituents.

    Iminoethyl compounds: Molecules with iminoethyl groups attached to various aromatic or heterocyclic systems.

    Phenyl-substituted nitriles: Compounds with phenyl and nitrile groups attached to different core structures.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(2E)-2-[(4-methylphenyl)methoxyimino]ethyl]-4-phenylthiophene-2,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3OS/c1-16-7-9-17(10-8-16)15-26-25-12-11-19-20(13-23)27-21(14-24)22(19)18-5-3-2-4-6-18/h2-10,12H,11,15H2,1H3/b25-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTNDQBOOKBRPM-BRJLIKDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=CCC2=C(SC(=C2C3=CC=CC=C3)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C/CC2=C(SC(=C2C3=CC=CC=C3)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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